Type II topoisomerase inhibitor 1
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Overview
Description
Type II topoisomerase inhibitors are a class of compounds that target type II topoisomerases, enzymes essential for DNA replication, transcription, and chromosome segregation. These inhibitors are crucial in cancer therapy due to their ability to induce DNA damage and apoptosis in rapidly dividing cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of type II topoisomerase inhibitors often involves multi-step organic reactions. For instance, the preparation of certain inhibitors may include the condensation of aromatic amines with aldehydes, followed by cyclization and functional group modifications .
Industrial Production Methods: Industrial production of these inhibitors typically involves large-scale organic synthesis, utilizing automated reactors and stringent quality control measures to ensure purity and efficacy. The process may include steps such as crystallization, filtration, and chromatography to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: Type II topoisomerase inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols
Major Products Formed: The major products formed from these reactions depend on the specific inhibitor and reaction conditions. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
Type II topoisomerase inhibitors have a wide range of applications in scientific research:
Chemistry: Used as tools to study DNA topology and enzyme mechanisms.
Biology: Employed to investigate cellular processes involving DNA replication and repair.
Medicine: Utilized in cancer therapy to induce apoptosis in cancer cells.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Type II topoisomerase inhibitors exert their effects by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately triggering cell death. The molecular targets include the DNA cleavage-religation center and the ATPase domain of the enzyme .
Comparison with Similar Compounds
Etoposide: A widely used type II topoisomerase inhibitor with a similar mechanism of action.
Doxorubicin: Another inhibitor that intercalates into DNA and prevents topoisomerase II from re-ligating DNA strands
Uniqueness: Type II topoisomerase inhibitor 1 is unique due to its specific binding affinity and the ability to induce fewer side effects compared to other inhibitors. Its structure allows for selective targeting of the enzyme, reducing off-target interactions and associated toxicities .
Biological Activity
Type II topoisomerase inhibitors, including Type II topoisomerase inhibitor 1 (also known as NSC compounds), play a critical role in cancer therapeutics by targeting the topoisomerase enzymes that are essential for DNA replication and repair. Their biological activity is primarily characterized by their ability to induce DNA damage, leading to apoptosis in cancer cells. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, efficacy data, and relevant case studies.
Type II topoisomerases (Topo II) facilitate DNA unwinding by creating transient double-strand breaks, allowing for the passage of another segment of DNA through the break before religating the strands. Inhibitors can be classified into two main categories:
- Catalytic inhibitors : These prevent the enzyme from performing its function without increasing DNA cleavage.
- Topoisomerase poisons : These increase the formation of covalent Topo II-DNA complexes, preventing religation and leading to toxic double-strand breaks.
This compound acts primarily as a poison, promoting the accumulation of cleaved DNA and ultimately triggering apoptosis in cancer cells .
Efficacy Data
The efficacy of this compound has been evaluated in various studies, demonstrating significant cytotoxic effects across multiple cancer cell lines. Below is a summary table highlighting key findings:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
NSC648591 | HeLa (Cervical) | 0.50 | Topo II inhibition |
NSC648595 | MCF7 (Breast) | 0.75 | Topo II inhibition |
NSC660826 | A549 (Lung) | 1.00 | Topo II inhibition |
Etoposide | Various | 10.0 | Topo II poison |
These compounds exhibited lower IC50 values compared to etoposide, a standard Topo II inhibitor, indicating enhanced potency against targeted cancer cell lines .
Case Studies and Research Findings
-
Study on Novel Derivatives :
A study explored various derivatives of Type II topoisomerase inhibitors, including naphthalimide-benzothiazole derivatives. These compounds showed significant cytotoxicity against lung and colon cancer cell lines with IC50 values ranging from 3.467 µM to 4.074 µM, outperforming traditional agents like amonafide . -
Computer-Aided Drug Design :
Research employing computer-aided drug design identified several novel inhibitors that selectively target Topo IIα over Topo IIβ. The study demonstrated that these inhibitors could effectively cleave DNA at lower concentrations than existing therapies, suggesting potential for improved therapeutic outcomes . -
Dual Inhibition Studies :
The compound lapcin was identified as a potent dual inhibitor of both Topo I and Topo II, exhibiting nanomolar potency across various cancer cell lines. This compound's mechanism involved inhibiting the catalytic activity rather than merely increasing cleavage events, showcasing an innovative approach to targeting these enzymes .
Properties
Molecular Formula |
C18H15N3O4 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
4-[[8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C18H15N3O4/c1-19-14-4-2-3-11-9-13(17(23)21-15(11)14)16(22)20-12-7-5-10(6-8-12)18(24)25/h2-9,19H,1H3,(H,20,22)(H,21,23)(H,24,25) |
InChI Key |
VUXYPRAXFABKBH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC2=C1NC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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